1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid is a compound that features a piperidine ring and a pyrrole ring, both of which are important structures in medicinal chemistry. Piperidine is a six-membered ring containing one nitrogen atom, while pyrrole is a five-membered ring with one nitrogen atom. These structures are often found in various pharmaceuticals and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a piperidine derivative with a pyrrole derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically include controlled temperature and pH to ensure the proper formation of the rings .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(piperidin-4-yl)-1H-pyrrole-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate: Similar structure but with an ester group instead of a carboxylic acid.
Uniqueness
1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid is unique due to its specific combination of piperidine and pyrrole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-piperidin-4-ylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c13-10(14)9-2-1-7-12(9)8-3-5-11-6-4-8/h1-2,7-8,11H,3-6H2,(H,13,14) |
InChI Key |
UFMKVUQVTUOLCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=CC=C2C(=O)O |
Origin of Product |
United States |
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